2-Sulfanylidene-1,5,6,7-tetrahydropyrido[3,4-d]pyrimidin-8-one
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Overview
Description
2-Sulfanylidene-1,5,6,7-tetrahydropyrido[3,4-d]pyrimidin-8-one is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. The presence of a sulfanylidene group at the 2-position and a ketone group at the 8-position further defines its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-1,5,6,7-tetrahydropyrido[3,4-d]pyrimidin-8-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . Another approach utilizes a one-pot condensation reaction of aldehydes, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of metal-organic frameworks (MOFs) as catalysts in the synthesis of pyridopyrimidines has been explored, which could potentially be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-1,5,6,7-tetrahydropyrido[3,4-d]pyrimidin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-Sulfanylidene-1,5,6,7-tetrahydropyrido[3,4-d]pyrimidin-8-one has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Sulfanylidene-1,5,6,7-tetrahydropyrido[3,4-d]pyrimidin-8-one exerts its effects involves the inhibition of mTOR kinase and PI3 kinase. These kinases play crucial roles in cell growth, proliferation, and survival. By inhibiting these enzymes, the compound can modulate various cellular pathways, potentially leading to therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Similar in structure but lacks the sulfanylidene group.
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol: Contains a methyl group and a hydroxyl group instead of the sulfanylidene and ketone groups.
6-propan-2-yl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one: Similar structure with an additional propan-2-yl group.
Uniqueness
The uniqueness of 2-Sulfanylidene-1,5,6,7-tetrahydropyrido[3,4-d]pyrimidin-8-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
62205-92-9 |
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Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
2-sulfanylidene-1,5,6,7-tetrahydropyrido[3,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H7N3OS/c11-6-5-4(1-2-8-6)3-9-7(12)10-5/h3H,1-2H2,(H,8,11)(H,9,10,12) |
InChI Key |
JYYCMMMWFRKNEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=NC(=S)N2 |
Origin of Product |
United States |
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